ethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by its unique structure, which includes a benzene ring fused with a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate can be synthesized through the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This method involves a single-step reaction where the reactants are heated under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol . The reaction typically requires a catalyst, such as p-toluenesulfonic acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and solvent concentration. The final product is purified through recrystallization or chromatography techniques to ensure its quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl or methyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted benzothiazine derivatives
Scientific Research Applications
Ethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity. Additionally, its interaction with cellular receptors can modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Ethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate can be compared with other benzothiazine derivatives, such as:
- 4H-1,4-benzothiazine-2-carboxylate
- 3,7-dimethyl-4H-1,4-benzothiazine
- Ethyl 4H-1,4-benzothiazine-2-carboxylate
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s ethyl and methyl groups at the 3 and 7 positions, respectively, contribute to its enhanced stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H15NO2S |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
ethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C13H15NO2S/c1-4-16-13(15)12-9(3)14-10-6-5-8(2)7-11(10)17-12/h5-7,14H,4H2,1-3H3 |
InChI Key |
ITEKKCOPEXJMOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(S1)C=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.